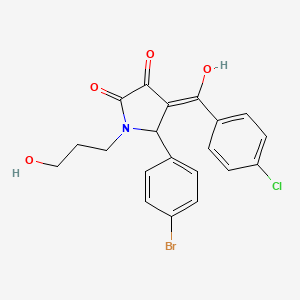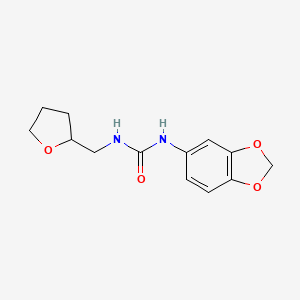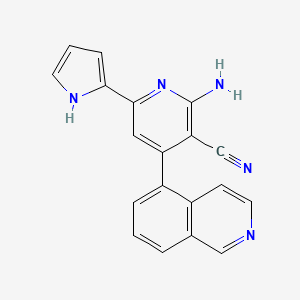![molecular formula C16H24N2O2S B5425941 N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide](/img/structure/B5425941.png)
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide is a chemical compound that features a benzamide core substituted with a morpholine ring and a propylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-aminobenzamide with propylsulfanyl chloride under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the intermediate product with 2-chloroethylmorpholine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the morpholine nitrogen can be alkylated using alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated morpholine derivatives.
科学的研究の応用
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, modulating their activity. The propylsulfanyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
N-[2-(morpholin-4-yl)ethyl]aniline: Similar structure but lacks the propylsulfanyl group.
N-[2-(morpholin-4-yl)ethyl]-2-(propan-2-yl)aniline: Similar structure but has a propan-2-yl group instead of a propylsulfanyl group.
Uniqueness
N-[2-(morpholin-4-yl)ethyl]-2-(propylsulfanyl)benzamide is unique due to the presence of both the morpholine ring and the propylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-propylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-2-13-21-15-6-4-3-5-14(15)16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMLPNVGUQYYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-methylpyridin-2-yl)-1-[(3-pyridin-4-yl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5425863.png)

![3-[2-(4-fluorophenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B5425875.png)
![ethyl {3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B5425879.png)
![1-(4-{2-[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}phenyl)-2-imidazolidinone](/img/structure/B5425897.png)

![4-{2-(acetylamino)-3-oxo-3-[(1-phenylethyl)amino]-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5425914.png)
![4-{[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5425921.png)
![2-{[5-(2,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETIC ACID](/img/structure/B5425929.png)

![(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[3-(diethylamino)propyl]-5-(2,5-dimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5425950.png)

![N-{2-[2-(2'-methylbiphenyl-3-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B5425956.png)
![1-[5-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5425963.png)
